![molecular formula C17H12N2O2 B2614777 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one CAS No. 324759-60-6](/img/structure/B2614777.png)
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
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Overview
Description
The compound “3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one” is a complex organic molecule that contains an imidazo[1,2-a]pyridine group and a chromen-2-one group. Imidazo[1,2-a]pyridines are a type of fused bicyclic heterocycles that have been recognized for their wide range of applications in medicinal chemistry . Chromen-2-one (also known as coumarin) is a fragrant organic compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state .
Molecular Structure Analysis
The molecular structure of “3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one” would be expected to contain a fused ring system characteristic of imidazo[1,2-a]pyridines, with a methyl group attached to one of the nitrogen atoms in the imidazole ring. The chromen-2-one group would form another ring system, with a carbonyl group at the 2-position .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines, which are part of the compound , can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, simple to work up, and environmentally benign .
Antiviral Applications
Imidazo[1,2-a]pyridines have shown promising antiviral properties . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Antiulcer Applications
Imidazo[1,2-a]pyridines also have antiulcer properties . This means that the compound could potentially be used in the treatment of ulcers.
Antibacterial Applications
The antibacterial properties of imidazo[1,2-a]pyridines suggest that the compound could be used in the development of new antibacterial drugs.
Anticancer Applications
Imidazo[1,2-a]pyridines have shown anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Antifungal Applications
The antifungal properties of imidazo[1,2-a]pyridines suggest that the compound could be used in the development of new antifungal drugs.
Antituberculosis Applications
Imidazo[1,2-a]pyridines have shown antituberculosis properties . This suggests that the compound could potentially be used in the development of new antituberculosis drugs.
Use in PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression, and poor prognosis. Therefore, PI3K inhibitors have attracted significant interest for the treatment of cancer . Given the structure of the compound , it could potentially be used in the development of new PI3K inhibitors.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been known to interact with various biological targets .
Mode of Action
It’s worth noting that related compounds, imidazo[1,2-a]pyridines, have been shown to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds, imidazo[1,2-a]pyridines, have been associated with various biochemical pathways due to their diverse bioactivity .
Result of Action
Related compounds, imidazo[1,2-a]pyridines, have been associated with various biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
properties
IUPAC Name |
3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-7-19-10-14(18-16(19)8-11)13-9-12-4-2-3-5-15(12)21-17(13)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYYHHKSGZGCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807074 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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